3-Fluoro-7-methylisoquinoline
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Overview
Description
3-Fluoro-7-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. Fluorinated isoquinolines, such as this compound, have garnered significant attention due to their unique properties, including biological activities and light-emitting characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated isoquinolines can be approached through several methodologies:
Direct Introduction of Fluorine: This involves the direct fluorination of the isoquinoline ring. For example, fluorine can be introduced using electrophilic fluorinating agents.
Cyclization of Pre-fluorinated Precursors: This method involves the cyclization of a precursor that already contains a fluorinated benzene ring.
Simultaneous Installation:
Industrial Production Methods
Industrial production methods for fluorinated isoquinolines often involve scalable synthetic routes that ensure high yields and purity. These methods typically employ catalytic processes and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-7-methylisoquinoline can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Fluoro-7-methylisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of biological systems and interactions.
Medicine: Fluorinated isoquinolines are explored for their potential therapeutic applications, including as anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Fluoro-7-methylisoquinoline involves its interaction with specific molecular targets and pathwaysThis can lead to the modulation of biological pathways, resulting in various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-3-methylisoquinoline
- 3-Fluoroquinoline
- 5,6,8-Trifluoroquinoline
Uniqueness
3-Fluoro-7-methylisoquinoline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications where precise molecular interactions are crucial, such as in drug design and materials science .
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3-fluoro-7-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3 |
InChI Key |
DDIBZOQRVLIZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(C=C2C=C1)F |
Origin of Product |
United States |
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